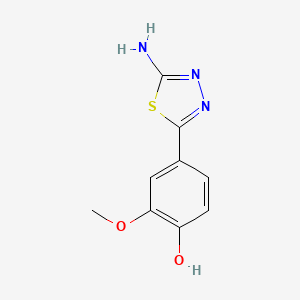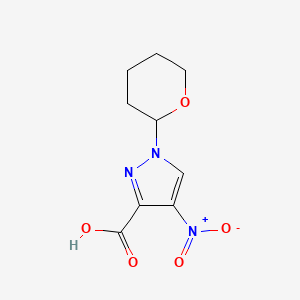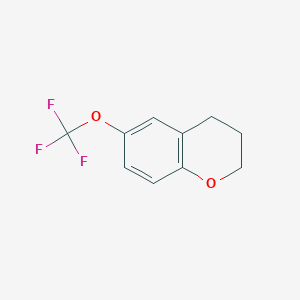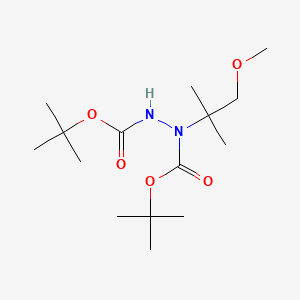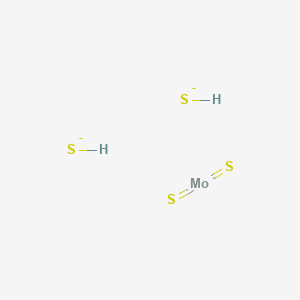
bis(sulfanylidene)molybdenum;sulfanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(sulfanylidene)molybdenum;sulfanide: is a chemical compound with the molecular formula H₈MoS₄. It is also known by other names such as tiomolibdic acid and dihydrogen (tetrasulfidomolybdate) . This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(sulfanylidene)molybdenum;sulfanide typically involves the reaction of molybdenum compounds with sulfur sources under controlled conditions. One common method is the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at elevated temperatures. This reaction produces molybdenum disulfide (MoS₂), which can further react with additional sulfur to form this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process requires precise control of temperature and pressure to ensure the desired product’s purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Bis(sulfanylidene)molybdenum;sulfanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of sulfur atoms.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of sulfur atoms with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce molybdenum oxides, while reduction reactions can yield molybdenum sulfides .
科学的研究の応用
Chemistry: In chemistry, bis(sulfanylidene)molybdenum;sulfanide is used as a precursor for synthesizing other molybdenum compounds. It is also employed in catalytic processes and as a reagent in various organic and inorganic reactions .
Biology: It is studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is investigated for its potential use in treating diseases related to copper metabolism. Its ability to chelate copper ions makes it a candidate for treating conditions such as Wilson’s disease .
Industry: Industrially, the compound is used in the production of lubricants, catalysts, and other materials. Its unique properties make it valuable in various industrial applications, including the manufacturing of advanced materials and chemical intermediates .
作用機序
The mechanism of action of bis(sulfanylidene)molybdenum;sulfanide involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. This chelation process is crucial for its therapeutic effects, particularly in conditions related to metal ion imbalance .
類似化合物との比較
Molybdenum disulfide (MoS₂): A related compound with similar sulfur content but different structural properties.
Ammonium tetrathiomolybdate: Another molybdenum-sulfur compound with distinct applications and properties.
Uniqueness: Bis(sulfanylidene)molybdenum;sulfanide is unique due to its specific molecular structure and the presence of multiple sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
H2MoS4-2 |
|---|---|
分子量 |
226.2 g/mol |
IUPAC名 |
bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |
InChIキー |
VVRHUOPINLMZBL-UHFFFAOYSA-L |
正規SMILES |
[SH-].[SH-].S=[Mo]=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


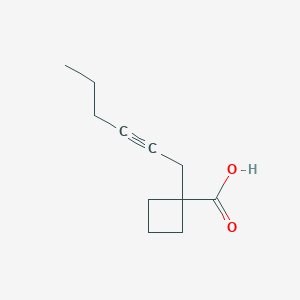
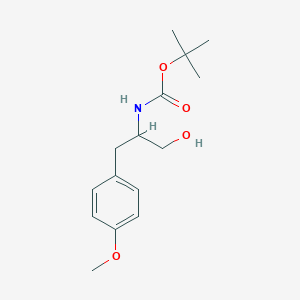
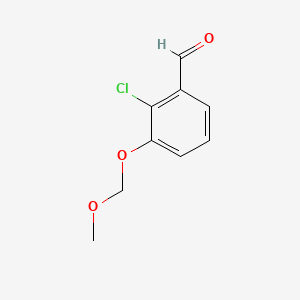
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
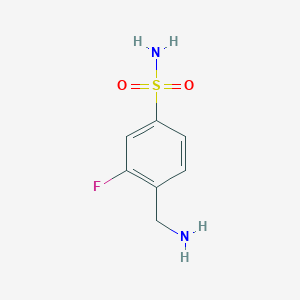
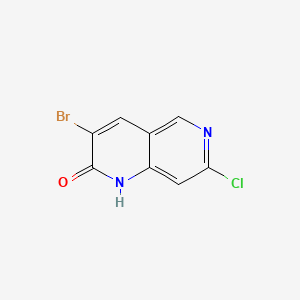
![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)
